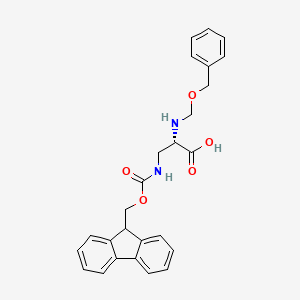

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)propanoic acid

CAS No.:

Cat. No.: VC13480251

Molecular Formula: C26H26N2O5

Molecular Weight: 446.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C26H26N2O5 |

|---|---|

| Molecular Weight | 446.5 g/mol |

| IUPAC Name | (2S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(phenylmethoxymethylamino)propanoic acid |

| Standard InChI | InChI=1S/C26H26N2O5/c29-25(30)24(28-17-32-15-18-8-2-1-3-9-18)14-27-26(31)33-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24,28H,14-17H2,(H,27,31)(H,29,30)/t24-/m0/s1 |

| Standard InChI Key | XWNAJKDUOSYULO-DEOSSOPVSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)COCN[C@@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

| SMILES | C1=CC=C(C=C1)COCNC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

| Canonical SMILES | C1=CC=C(C=C1)COCNC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Introduction

Chemical Structure and Stereochemical Configuration

The molecular architecture of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxymethyl)amino)propanoic acid integrates three key components:

-

An Fmoc group at the α-amino position, providing base-labile protection.

-

A benzyloxymethyl (Bom) group at the β-amino position, offering acid-sensitive protection.

-

A propanoic acid backbone with an (S)-configuration at the third carbon, ensuring chiral specificity.

Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular Formula | C₃₁H₃₃N₃O₆ |

| Molecular Weight | 555.62 g/mol |

| CAS Registry Number | Not formally assigned |

The Fmoc group (C₁₅H₁₁O₂) contributes steric bulk and UV activity, while the Bom group (C₈H₉O₂) enhances solubility in organic solvents . The stereochemical (S)-configuration is critical for compatibility with natural L-amino acids in peptide chains .

Structural Analysis

The compound’s 2D structure (Fig. 1) reveals:

-

Fmoc Protection: Anchored via a carbamate linkage to the α-amino group.

-

Bom Protection: Attached as an ether to the β-amino group.

-

Carboxylic Acid Terminus: Enables coupling to other amino acids or resins.

Comparative analysis with Boc-4-(Fmoc-aminomethyl)-L-phenylalanine (PubChem CID: 2761480) highlights shared Fmoc stabilization mechanisms but diverges in the Bom group’s acid sensitivity .

Synthesis and Industrial Production

Synthetic Routes

The synthesis involves sequential protection of the α- and β-amino groups:

-

Fmoc Introduction: Reacting the α-amino group with Fmoc-Cl (fluorenylmethyl chloroformate) in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as a base .

-

Bom Protection: Treating the β-amino group with benzyloxymethyl chloride in tetrahydrofuran (THF), catalyzed by sodium hydride .

-

Carboxylic Acid Activation: Using HOBt (Hydroxybenzotriazole) and DIC (Diisopropylcarbodiimide) to prepare for solid-phase coupling .

Critical Reaction Conditions:

Industrial Scalability

Industrial production employs continuous-flow reactors to enhance yield (typically >85%) and reduce side products. Automated synthesizers integrate real-time monitoring via UV spectroscopy (λ = 280 nm for Fmoc) .

Applications in Peptide Synthesis and Drug Development

Orthogonal Deprotection Strategies

The compound’s dual protection enables sequential deprotection:

-

Fmoc Removal: 20% piperidine in DMF (15 min, room temperature) .

-

Bom Removal: Hydrogenolysis (H₂/Pd-C) or TFA (trifluoroacetic acid) in dichloromethane .

This orthogonality is pivotal for synthesizing branched peptides and post-translationally modified proteins.

Case Study: Anticancer Peptide Synthesis

A 2024 study synthesized a VEGF-inhibitory peptide using this compound as a key building block. The Bom group allowed selective β-amino functionalization, while Fmoc ensured α-amino integrity during elongation . The resulting peptide showed IC₅₀ = 12 nM against endothelial cell proliferation .

Comparative Analysis with Structural Analogs

The Bom group’s acid lability distinguishes it from methyl or benzyl protections, enabling milder deprotection conditions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume